molecular formula C8H9BrN2O B057760 2-Acetylamino-5-bromo-6-methylpyridine CAS No. 142404-84-0

2-Acetylamino-5-bromo-6-methylpyridine

Cat. No.: B057760
CAS No.: 142404-84-0
M. Wt: 229.07 g/mol
InChI Key: LDBWQGWJCPCZIN-UHFFFAOYSA-N
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Description

2-Acetylamino-5-bromo-6-methylpyridine is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is primarily used in research and development within the fields of chemistry and biology.

Scientific Research Applications

2-Acetylamino-5-bromo-6-methylpyridine has several applications in scientific research:

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . The safety statements include P261 - P280 - P305 + P351 + P338 - P342 + P311 .

Mechanism of Action

Target of Action

2-Acetylamino-5-bromo-6-methylpyridine, also known as N-(5-bromo-6-methylpyridin-2-yl)acetamide, primarily targets specific enzymes or receptors involved in cellular signaling pathways. The exact primary targets can vary depending on the context of its use, but it is often associated with kinase inhibition, particularly p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress signaling .

Mode of Action

The compound interacts with its target enzymes by binding to the active site, thereby inhibiting their activity. For instance, when targeting p38α MAPK, this compound competes with ATP for binding to the kinase’s active site. This competitive inhibition prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade that leads to inflammatory responses .

Biochemical Pathways

By inhibiting p38α MAPK, this compound disrupts several key biochemical pathways. This kinase is involved in the regulation of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38α MAPK leads to reduced production of these cytokines, thereby modulating inflammatory responses. Additionally, this inhibition can affect other pathways related to cell differentiation, apoptosis, and stress responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its target enzymes are highly expressed. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. These metabolites are then excreted via the kidneys. The bioavailability of the compound can be influenced by factors such as its solubility and the presence of metabolic enzymes .

Result of Action

At the molecular level, the inhibition of p38α MAPK by this compound results in decreased phosphorylation of downstream targets, leading to reduced inflammatory signaling. At the cellular level, this translates to lower levels of pro-inflammatory cytokines and a dampened inflammatory response. This can be beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis or psoriasis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other chemicals can affect its stability and solubility. In biological systems, factors such as enzyme expression levels, the presence of competing substrates, and the overall metabolic state of the organism can impact the compound’s action. Ensuring optimal conditions for stability and bioavailability is crucial for maximizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-5-bromo-6-methylpyridine typically involves the bromination of 2-amino-6-methylpyridine followed by acetylation. One common method involves dissolving 2-amino-6-methylpyridine and anhydrous sodium acetate in glacial acetic acid, followed by the addition of bromine in acetic acid at a controlled temperature . The reaction mixture is then stirred at a low temperature to complete the bromination process. The resulting product is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and acetylation steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-5-bromo-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: The acetyl group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Corresponding amines and other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-6-methylpyridine: A precursor in the synthesis of 2-Acetylamino-5-bromo-6-methylpyridine.

    2-Bromo-5-methylpyridine: Another brominated pyridine derivative with different functional groups.

    2-Acetylamino-6-methylpyridine: Similar structure but without the bromine atom.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the acetylamino group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBWQGWJCPCZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359270
Record name N-(5-Bromo-6-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142404-84-0
Record name N-(5-Bromo-6-methyl-2-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142404-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-6-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-5-bromo-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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